6-Azidoketanserin

Description

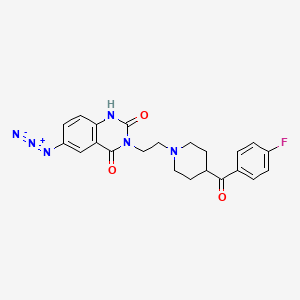

6-Azidoketanserin is a chemically modified derivative of ketanserin, a well-characterized serotonin receptor antagonist. The introduction of an azido (-N₃) group at the 6-position of the ketanserin structure enhances its utility as a photoaffinity labeling agent, enabling the study of serotonin receptor (5-HT₂A) binding sites and interactions in molecular pharmacology . This compound is primarily used in research to investigate receptor-ligand dynamics, conformational changes, and competitive binding mechanisms. Its synthesis involves selective azidation under controlled conditions, preserving the core pharmacophore while introducing photoreactive functionality .

Properties

CAS No. |

97930-92-2 |

|---|---|

Molecular Formula |

C22H21FN6O3 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

6-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H21FN6O3/c23-16-3-1-14(2-4-16)20(30)15-7-9-28(10-8-15)11-12-29-21(31)18-13-17(26-27-24)5-6-19(18)25-22(29)32/h1-6,13,15H,7-12H2,(H,25,32) |

InChI Key |

ZODZXLDNRKJANG-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)N=[N+]=[N-])NC3=O |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)N=[N+]=[N-])NC3=O |

Other CAS No. |

97930-92-2 |

Synonyms |

6-azido-3-(2-(4-(4-fluorobenzoyl)-1-piperidinyl)ethyl)-2,4(1H,3H)-quinazolinedione 6-azidoketanserin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-Azidoketanserin with structurally related compounds, focusing on key pharmacological and chemical properties:

| Compound | CAS Number | Primary Target | Functional Group | Key Application |

|---|---|---|---|---|

| This compound | Not listed in evidence | 5-HT₂A receptor | Azide (-N₃) at position 6 | Photoaffinity labeling, receptor mapping |

| Ketanserin | Not listed in evidence | 5-HT₂A receptor | None | Antihypertensive, serotonin antagonism |

| Ritanserin | Not listed in evidence | 5-HT₂A/2C receptors | Fluorophenyl substitution | Schizophrenia research, receptor subtype studies |

| Pirenperone | Not listed in evidence | 5-HT₂A receptor | Piperazine ring | Radioligand binding assays |

For reference, EPA and CAS numbering formats follow standardized systems as outlined in and .

Binding Affinity and Selectivity

This compound exhibits comparable 5-HT₂A receptor affinity to ketanserin (Ki ≈ 1–3 nM) but differs in its irreversible binding capacity due to the azide group. In contrast, ritanserin shows broader selectivity for 5-HT₂A/2C subtypes, while pirenperone lacks photoreactivity but is widely used in competitive binding studies. The azide modification in this compound uniquely enables covalent cross-linking upon UV irradiation, a feature absent in its parent compound .

Pharmacokinetic and Stability Profiles

- Photoreactivity : The azide group in this compound requires protection from light during storage, unlike ketanserin or ritanserin .

Receptor Mapping Studies

This compound has been employed to identify ligand-binding domains within the 5-HT₂A receptor. For example, UV-induced cross-linking in murine models revealed critical interactions with transmembrane helices 3 and 6, data corroborated by mutagenesis studies .

Limitations and Challenges

- Specificity Concerns: Off-target binding to monoamine transporters has been observed at higher concentrations.

- Technical Constraints: Requires specialized handling (e.g., darkroom conditions) for photoactivation, limiting its use in high-throughput screens compared to non-azide analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.